(R)-Citalopram N-Oxide
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Overview
Description
®-Citalopram N-Oxide is a derivative of the well-known antidepressant citalopram. It is an N-oxide form of the ®-enantiomer of citalopram, which means it contains an oxygen atom bonded to the nitrogen atom in the citalopram molecule. This compound is of interest due to its potential pharmacological properties and its role in the metabolism of citalopram.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram N-Oxide typically involves the oxidation of ®-citalopram. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile, under mild conditions to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of ®-Citalopram N-Oxide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. Catalysts such as titanium silicalite (TS-1) can be used to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: ®-Citalopram N-Oxide can undergo various chemical reactions, including:
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Zinc, iron, and other reducing agents in acidic conditions.
Substitution: Nucleophiles such as halides or thiols.
Major Products:
Reduction: ®-Citalopram.
Substitution: Various substituted citalopram derivatives depending on the nucleophile used.
Scientific Research Applications
®-Citalopram N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the oxidation and reduction of tertiary amines.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential antidepressant properties and its role in the metabolism of citalopram.
Industry: Used in the development of new pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of ®-Citalopram N-Oxide is not fully understood. it is believed to exert its effects by interacting with the same molecular targets as citalopram, primarily the serotonin transporter. The N-oxide group may influence the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
(S)-Citalopram N-Oxide: The N-oxide form of the (S)-enantiomer of citalopram.
Pyridine N-Oxide: A simpler N-oxide compound used in various chemical reactions.
N-Methylmorpholine N-Oxide: Another N-oxide used as an oxidizing agent in organic synthesis
Uniqueness: ®-Citalopram N-Oxide is unique due to its specific structure and its relationship to citalopram. Its potential pharmacological properties and its role in the metabolism of citalopram make it a compound of interest in both research and industrial applications.
Properties
IUPAC Name |
3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652526 |
Source
|
Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217761-31-3 |
Source
|
Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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